![molecular formula C16H15N3O2S B107120 3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol CAS No. 371943-05-4](/img/structure/B107120.png)
3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol
Overview
Description
3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol is a chemical compound that has been studied in the context of its complex with human PIK3C3 .
Molecular Structure Analysis
The crystal structure of this compound in complex with human PIK3C3 has been determined using x-ray diffraction . The resolution of the structure is 2.25 Å .Scientific Research Applications
Structural Analysis in Biochemistry
The compound has been used in the structural analysis of proteins. For instance, it was used in the crystal structure analysis of human PIK3C3 . This protein is a part of the phosphoinositide 3-kinase (PI3K) family, which plays a crucial role in cellular functions such as growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Drug Discovery and Development
The compound has potential applications in drug discovery and development. It has been used in the preclinical profiling of drugs for the treatment of Parkinson’s disease . The compound’s interaction with Leucine-rich repeat kinase 2 (LRRK2), a protein linked to Parkinson’s disease, has been studied .
Pharmacological Research
In pharmacological research, the compound’s interactions with various proteins and enzymes can be studied to understand its potential therapeutic effects. For example, its interaction with the PIK3C3 protein could provide insights into the development of new drugs .
Molecular Biology
In molecular biology, the compound can be used to study the function and structure of proteins. For example, it was used in the study of the PIK3C3 protein, providing valuable insights into its structure and function .
Cellular Biology
In cellular biology, the compound can be used to study cellular processes such as intracellular trafficking, which is regulated by proteins like PIK3C3 .
Genetic Research
The compound can also be used in genetic research. For example, it can be used to study the effects of mutations in proteins like PIK3C3 .
Mechanism of Action
Target of Action
The primary target of the compound “3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol” is the Phosphatidylinositol 3-kinase catalytic subunit type 3 (PIK3C3) . PIK3C3 is a class III member of the phosphoinositide 3-kinase (PI3K) family, which plays a crucial role in intracellular vesicular trafficking and autophagy.
Mode of Action
The compound binds to the PIK3C3 protein, as evidenced by the crystal structure of human PIK3C3 in complex with this compound
Biochemical Pathways
The PIK3C3 protein is involved in the PI3K/Akt signaling pathway, which is deregulated in a wide variety of tumors . By interacting with PIK3C3, the compound could potentially affect this pathway and its downstream effects, including cell growth, proliferation, and survival.
properties
IUPAC Name |
3-(4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c20-12-3-1-2-11(10-12)15-17-13-4-9-22-14(13)16(18-15)19-5-7-21-8-6-19/h1-4,9-10,20H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLAEKOWCYJOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2SC=C3)C4=CC(=CC=C4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50432599 | |
Record name | Compound 15e | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
371943-05-4 | |
Record name | Compound 15e | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50432599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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